molecular formula C15H16N2O2 B13410504 1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one

1-(6-Methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one

Cat. No.: B13410504
M. Wt: 256.30 g/mol
InChI Key: CZNSNJWVRQAYNX-UHFFFAOYSA-N
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Description

Carboxyprimaquine is a major metabolite of primaquine, an 8-aminoquinoline antimalarial drug. Primaquine is primarily used for the radical cure and prevention of relapse in Plasmodium vivax and Plasmodium ovale malaria infections. Carboxyprimaquine is formed through the oxidative deamination of primaquine by hepatic monoamine oxidase A. Unlike primaquine, carboxyprimaquine is considered pharmacologically inactive and non-toxic .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyprimaquine is synthesized from primaquine through oxidative deamination. This process involves the use of hepatic monoamine oxidase A, which converts primaquine into carboxyprimaquine. The reaction conditions typically involve the presence of oxygen and specific enzymes to facilitate the deamination process .

Industrial Production Methods: Industrial production of carboxyprimaquine follows similar principles as the laboratory synthesis. The process involves large-scale enzymatic reactions using monoamine oxidase A to convert primaquine into carboxyprimaquine. The reaction is carried out in controlled environments to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Carboxyprimaquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carboxyprimaquine has several scientific research applications, including:

Mechanism of Action

Carboxyprimaquine itself is considered pharmacologically inactive and non-toxic. its formation from primaquine is crucial in understanding the metabolism and efficacy of primaquine. The primary mechanism involves the oxidative deamination of primaquine by hepatic monoamine oxidase A, leading to the formation of carboxyprimaquine. This process helps in reducing the potential toxicity of primaquine by converting it into a non-toxic

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-(6-methoxyquinolin-8-yl)-5-methylpyrrolidin-2-one

InChI

InChI=1S/C15H16N2O2/c1-10-5-6-14(18)17(10)13-9-12(19-2)8-11-4-3-7-16-15(11)13/h3-4,7-10H,5-6H2,1-2H3

InChI Key

CZNSNJWVRQAYNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1C2=C3C(=CC(=C2)OC)C=CC=N3

Origin of Product

United States

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